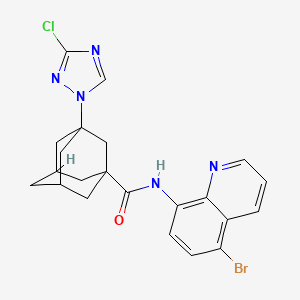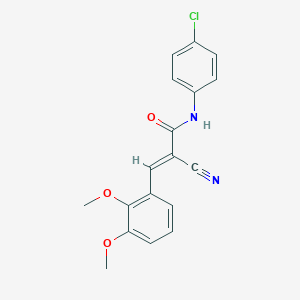
N-tert-butyl-2-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-(2-methoxyphenyl)acetamide is an organic compound with the molecular formula C14H21NO2 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a tert-butyl group and the phenyl ring is substituted with a methoxy group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-2-(2-methoxyphenyl)acetamide can be achieved through several methods. One common approach involves the reaction of tert-butylamine with 2-(2-methoxyphenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-2-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-tert-butyl-2-(2-hydroxyphenyl)acetamide.
Reduction: The carbonyl group of the acetamide can be reduced to form N-tert-butyl-2-(2-methoxyphenyl)ethylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: N-tert-butyl-2-(2-hydroxyphenyl)acetamide.
Reduction: N-tert-butyl-2-(2-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-tert-butyl-2-(2-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-butyl-2-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-(4-methoxyphenyl)acetamide: Similar structure but with the methoxy group at the para position.
N-tert-butyl-2-(2-hydroxyphenyl)acetamide: Hydroxy group instead of methoxy.
N-tert-butyl-2-(2-chlorophenyl)acetamide: Chlorine substituent instead of methoxy.
Uniqueness
N-tert-butyl-2-(2-methoxyphenyl)acetamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The ortho-methoxy group can participate in intramolecular interactions, potentially enhancing the compound’s stability and efficacy in certain applications.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-tert-butyl-2-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C13H19NO2/c1-13(2,3)14-12(15)9-10-7-5-6-8-11(10)16-4/h5-8H,9H2,1-4H3,(H,14,15) |
InChI Key |
RAIQEEIDHDPJMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(difluoromethyl)-N-(2-hydroxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898942.png)
![N-(4-bromophenyl)-5-(4-ethoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10898943.png)
![4-Bromo-2-({[4-(trifluoromethoxy)phenyl]imino}methyl)phenol](/img/structure/B10898944.png)
![N'-({3-[(4-iodophenoxy)methyl]phenyl}carbonyl)-1,3-dimethyl-1H-pyrazole-5-carbohydrazide](/img/structure/B10898945.png)
![(2E)-2-(1,3-benzothiazol-2-yl)-3-{3,5-dichloro-4-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B10898946.png)
![5-(difluoromethyl)-4-{[(E)-(1,3,5-trimethyl-1H-pyrazol-4-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10898948.png)

![2-{[5-{[(4-methylphenyl)amino]methyl}-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B10898953.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(propylamino)propylidene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10898962.png)
![[5-Bromo-2-(difluoromethoxy)phenyl]{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10898990.png)
![methyl 11-(3,4-dimethoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B10899000.png)
![4-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10899018.png)
![N-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10899020.png)
